![molecular formula C19H21NO4 B12815964 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)
9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyleneberberine is a metabolite of berberine, an isoquinoline alkaloid found in various plants such as Berberis species. This compound has garnered attention due to its enhanced ability to cross the blood-brain barrier compared to berberine. Demethyleneberberine exhibits anti-inflammatory, antioxidant, and mitochondrial targeting properties, making it a potential therapeutic agent for neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethyleneberberine can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, typically using reagents such as boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of demethyleneberberine often involves the extraction of berberine from natural sources followed by its chemical modification. The extraction process includes the use of solvents to isolate berberine from plant materials, followed by purification steps. The demethylation process is then carried out on a larger scale using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Demethyleneberberine undergoes various chemical reactions, including:
Oxidation: Demethyleneberberine can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert demethyleneberberine into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the demethyleneberberine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethyleneberberine, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Demethyleneberberine is used in studies related to cellular oxidative stress and mitochondrial function.
Medicine: It shows promise as a therapeutic agent for neurodegenerative disorders, pulmonary fibrosis, and other inflammatory conditions.
Industry: Demethyleneberberine is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Demethyleneberberine exerts its effects through several molecular pathways:
Anti-inflammatory: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation.
Antioxidant: It scavenges reactive oxygen species, protecting cells from oxidative damage.
Mitochondrial Targeting: Demethyleneberberine enhances mitochondrial function and reduces mitochondrial oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Berberine: The parent compound of demethyleneberberine, known for its broad-spectrum pharmacological activities.
Berberrubine: Another metabolite of berberine with similar properties.
Thalifendine: A related compound with distinct pharmacological effects.
Jatrorrhizine: Another isoquinoline alkaloid with comparable biological activities.
Columbamine: A structurally similar compound with unique pharmacological properties.
Uniqueness of Demethyleneberberine
Demethyleneberberine stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders and other conditions involving oxidative stress and inflammation .
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 |
InChI Key |
HNESGTKRCNCDKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)O)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


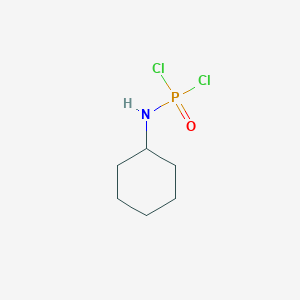
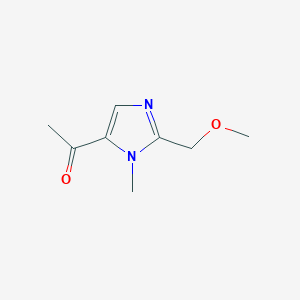
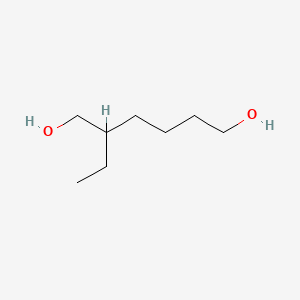
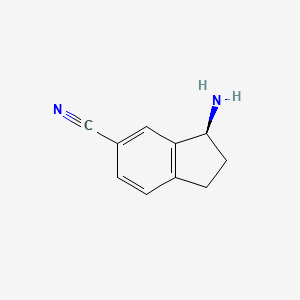
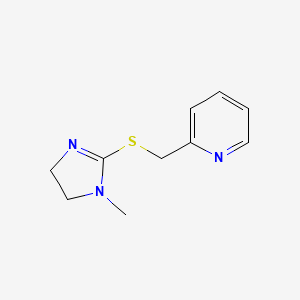
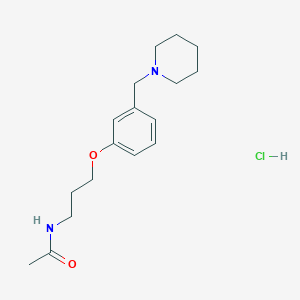
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)
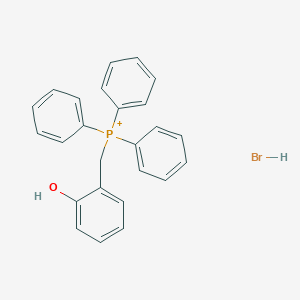
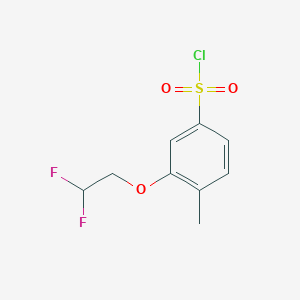


![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
